Corynantheidol

Stereochemistry Natural Product Isolation Structural Elucidation

Corynantheidol (CAS 483-27-2) is a tetracyclic monoterpenoid indole alkaloid belonging to the corynantheine-type structural family, possessing a secologanin-derived carbon skeleton fused to an indole core. It was first isolated in 1973 from the leaves of Mitragyna parvifolia (Roxb.) Korth.

Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
CAS No. 483-27-2
Cat. No. B1245902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynantheidol
CAS483-27-2
Synonymscorynantheidol
Molecular FormulaC19H26N2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34
InChIInChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14+,18+/m1/s1
InChIKeyKBMIVGVAJKVWBU-GLJUWKHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynantheidol (CAS 483-27-2): Structural Identity, Natural Source, and Procurement-Class Positioning of a Corynantheine-Type Monoterpenoid Indole Alkaloid


Corynantheidol (CAS 483-27-2) is a tetracyclic monoterpenoid indole alkaloid belonging to the corynantheine-type structural family, possessing a secologanin-derived carbon skeleton fused to an indole core [1]. It was first isolated in 1973 from the leaves of Mitragyna parvifolia (Roxb.) Korth. collected in Sri Lanka, alongside its C-3 epimer dihydrocorynantheol [2]. The compound has the molecular formula C19H26N2O (MW 298.4 g/mol) and is characterized as the (20β) stereoisomer, formally named (20β)-corynan-17-ol [3]. Unlike its more extensively pharmacologically profiled congeners such as corynantheidine and mitragynine, corynantheidol has been investigated predominantly as a synthetic target, with multiple total syntheses reported between 1965 and 2024, culminating in its inclusion within a unified catalytic asymmetric platform for corynantheine alkaloid synthesis [4]. This compound is listed under ChEBI:141890 and MeSH as a distinct chemical entity, classified specifically as an allo-isomer of dihydrocorynantheol [3][5].

Why Corynantheidol (CAS 483-27-2) Cannot Be Substituted by Generic In-Class Corynantheine Alkaloids: Structural, Stereochemical, and Pharmacological Rationale


Corynantheine-type alkaloids share a conserved tetracyclic scaffold but diverge critically at the C-3 ethyl side-chain oxidation state (vinyl/ethylidene vs. saturated ethyl), C-20 stereochemistry, and indole ring oxidative modification, producing profoundly different biological profiles [1]. Corynantheidol possesses a fully saturated C-3 ethyl side chain with (20β)-stereochemistry, distinguishing it from: (i) dihydrocorynantheol, its C-3 epimer (allo-isomer) [2]; (ii) corynantheidine, which bears a vinyl side chain and has been established as a mu-opioid receptor (MOR) partial agonist with quantified receptor binding [3]; and (iii) corynoxine, the oxindole derivative of corynantheidine that functions as an MOR full agonist [3]. In the 2023 JACS platform synthesis, each of these analogs required a distinct synthetic route, confirming that the saturated ethyl stereochemistry of corynantheidol is not interchangeable with the vinyl or ethylidene congeners [1]. Consequently, assuming functional equivalence across these structurally similar alkaloids would be scientifically invalid for any application requiring defined stereochemistry, receptor selectivity, or synthetic provenance.

Quantitative Differential Evidence for Corynantheidol (CAS 483-27-2): Head-to-Head Structural, Synthetic, and Sourcing Differentiation from Closest Analogs


C-3 Stereochemical Identity: Corynantheidol vs. Dihydrocorynantheol as Distinct C-3 Epimers (Allo-Isomers)

Corynantheidol is explicitly classified as the allo-isomer (C-3 epimer) of dihydrocorynantheol according to MeSH controlled vocabulary [1]. Both compounds share the molecular formula C19H26N2O (exact mass 298.2045 Da) and a fully saturated C-3 ethyl side chain, but differ exclusively in the configuration at the C-3 stereogenic center [2]. This configurational difference was established during the original isolation from Mitragyna parvifolia leaves, where both epimers were co-isolated and distinguished by NMR spectroscopy [3]. In the 2010 divergent synthesis by English and Williams, the two epimers required separate synthetic sequences: corynantheidol was accessed via conjugate reduction of lactone 6 to yield exclusively the trans-isomer (lactone 20), while dihydrocorynantheol required catalytic hydrogenation producing the cis-isomer (lactone 21), demonstrating that the C-3 stereochemistry is synthetically non-interchangeable without distinct reaction pathways [2].

Stereochemistry Natural Product Isolation Structural Elucidation

Enantioselective Synthetic Access via Unified Catalytic Asymmetric Platform: Corynantheidol vs. Oxindole and Pseudoindoxyl Congeners

The 2023 JACS platform synthesis by Nam et al. represents the first unified catalytic asymmetric route enabling laboratory access to all three corynantheine alkaloid series: indole, spirooxindole, and pseudoindoxyl [1]. Within this platform, (-)-corynantheidol (indole series) was synthesized enantioselectively alongside (-)-corynantheidine (indole), (+)-corynoxine and (-)-corynoxine B (spirooxindole series), and (-)-corynantheidine pseudoindoxyl (pseudoindoxyl series) [1]. Prior to this work, no universal preparative method existed for corynantheine alkaloids, and syntheses were developed on a case-by-case basis [2]. The platform approach enables direct comparative access to corynantheidol and its oxidized congeners from a common synthetic strategy, which is critical for systematic structure-activity relationship (SAR) studies where oxidation state at the indole ring is the variable of interest [1].

Enantioselective Synthesis Total Synthesis Methodology

Distinct Botanical Provenance: Mitragyna parvifolia as the Characterized Natural Source for Corynantheidol

Corynantheidol was originally isolated and structurally characterized from the leaves of Mitragyna parvifolia (Roxb.) Korth. collected in Sri Lanka, as reported in the 1973 Planta Medica paper by Shellard and Houghton [1]. This distinguishes it from the more extensively studied kratom alkaloids (e.g., mitragynine, corynantheidine, paynantheine) that are predominantly isolated from Mitragyna speciosa Korth. [2]. While corynantheidol has also been reported in synthetic contexts referencing Mitragyna speciosa alkaloid platforms, its primary authenticated natural source remains M. parvifolia, a species with a distinct geographical distribution (Sri Lanka, Indian subcontinent) and alkaloid profile compared to the Southeast Asian M. speciosa [1][3]. This botanical distinction has implications for natural product authentication, chemotaxonomic marker studies, and sourcing of plant-derived reference material.

Phytochemistry Natural Product Isolation Botanical Identification

Side-Chain Oxidation State Differentiation: Saturated Ethyl in Corynantheidol vs. Vinyl/Ethylidene in Pharmacologically Active Analogs

Corynantheidol bears a fully saturated C-3 ethyl side chain (CH2CH3) with a primary alcohol terminus (CH2OH at C-17), in contrast to its unsaturated analogs corynantheidine (vinyl side chain, CH=CH2) and geissoschizol (Z-ethylidene side chain, CH=CHCH3) [1]. This structural difference is functionally significant: corynantheidine, which retains the vinyl group, has been pharmacologically characterized as a mu-opioid receptor (MOR) partial agonist with quantified G-protein activity and β-arrestin-2 recruitment in both mouse and human opioid receptor assays [2]. Corynantheidol, lacking this unsaturation, has not been identified as an opioid receptor ligand in any published study to date, and is absent from the comprehensive kratom alkaloid pharmacological profiling literature [2]. The 2010 divergent synthesis paper explicitly treats corynantheidol and geissoschizol as requiring distinct synthetic sequences precisely because of the different C-3 side-chain oxidation states [1].

Structure-Activity Relationship Side-Chain Chemistry Receptor Pharmacology

First Enantiospecific Total Synthesis Landmark: Corynantheidol as a Historical Reference Point in Indole Alkaloid Synthesis

The 2000 JACS communication by Yu et al. reported the first enantiospecific total synthesis of (-)-corynantheidol, alongside (-)-corynantheidine, (-)-geissoschizol, and (+)-geissoschizine, via a general asymmetric Pictet-Spengler reaction strategy [1]. This landmark paper established corynantheidol as one of four structurally related alkaloids accessible through a common synthetic intermediate, with the specific rotation of synthetic (-)-corynantheidol matching the natural product, thereby confirming absolute configuration [1]. The 2009 Tetrahedron Letters paper by Li et al. subsequently reported a highly efficient asymmetric total synthesis of (-)-corynantheidol (containing a 2,4,5-trisubstituted piperidine core) via one-pot asymmetric azaelectrocyclization, and further demonstrated that this synthetic intermediate could be used for the formal synthesis of (-)-corynantheidine, establishing a practical synthetic bridge between these two analogs [2].

Enantiospecific Synthesis Pictet-Spengler Reaction Methodology Development

Recommended Research and Industrial Application Scenarios for Corynantheidol (CAS 483-27-2) Based on Quantitative Differentiation Evidence


Chiral Chromatography Reference Standard for C-3 Epimer Discrimination in Corynantheine Alkaloid Analysis

Given that corynantheidol and dihydrocorynantheol are established C-3 epimers (allo-isomers) that are chromatographically separable by silica gel flash chromatography as demonstrated in the 2010 divergent synthesis [1], (-)-corynantheidol of verified enantiopurity can serve as a reference standard for developing and validating chiral HPLC or UPLC methods aimed at resolving corynantheine alkaloid epimers in plant extracts, biological matrices, or synthetic mixtures. This application is directly supported by the quantitative evidence that the two epimers require distinct synthetic precursors (lactone 20 vs. lactone 21) and can be physically separated as their tetracyclic derivatives (compounds 24 and 27) [1].

Structurally Matched Negative Control for Mu-Opioid Receptor Pharmacology Studies of Corynantheidine

Corynantheidol, bearing a fully saturated C-3 ethyl side chain, lacks the vinyl group present in corynantheidine that is associated with mu-opioid receptor (MOR) partial agonism [2]. Although no direct head-to-head MOR binding data exist for corynantheidol, the well-characterized MOR activity of corynantheidine (partial agonist in both mouse and human MOR assays) [2] makes corynantheidol a structurally appropriate negative control scaffold for isolating the contribution of the C-3 vinyl group to receptor engagement. This enables experimental designs where corynantheidol and corynantheidine are tested side-by-side to determine the pharmacophoric role of side-chain unsaturation in MOR signaling and β-arrestin-2 recruitment [2].

Chemotaxonomic Marker for Mitragyna parvifolia Authentication and Quality Control

Corynantheidol's primary authenticated natural source is Mitragyna parvifolia (Roxb.) Korth., as established in the seminal 1973 isolation study [3]. This distinguishes it from the kratom alkaloids derived from M. speciosa [2]. For botanical authentication workflows, forensic analysis of Mitragyna species, or quality control of herbal products claiming specific Mitragyna species origin, corynantheidol can function as a species-specific chemical marker when used alongside authenticated reference standards and validated analytical methods (e.g., HPLC-DAD, LC-MS/MS). Its presence or absence can help differentiate M. parvifolia material from M. speciosa-derived products [3].

Unoxidized Indole Scaffold Standard for Systematic SAR of Corynantheine Alkaloid Oxidation Series

The 2023/2024 unified catalytic asymmetric platform [4] demonstrated that corynantheidol (unaltered indole), corynoxine/corynoxine B (spirooxindole), and corynantheidine pseudoindoxyl (pseudoindoxyl) can all be accessed from the same synthetic platform. Corynantheidol, as the baseline unoxidized indole scaffold, is the essential comparator for systematic structure-activity relationship (SAR) studies examining how progressive oxidation of the indole ring (indole → oxindole → pseudoindoxyl) modulates pharmacological properties, metabolic stability, or physicochemical parameters such as logP, solubility, and plasma protein binding. Procurement of all three oxidation-state variants from a common synthetic source ensures stereochemical consistency across the SAR series [4].

Quote Request

Request a Quote for Corynantheidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.